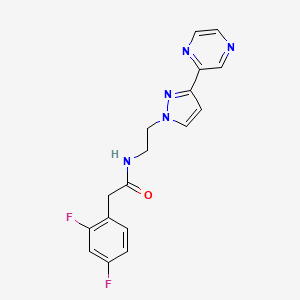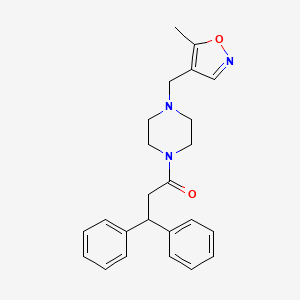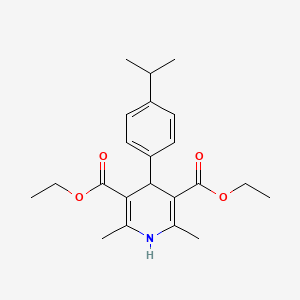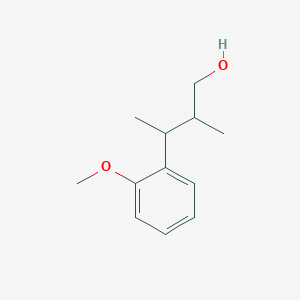![molecular formula C8H12Cl2N4O B2369728 6'H-Spiro[azetidine-3,5'-imidazo[1,2-a]pyrimidin]-7'(8'H)-one dihydrochloride CAS No. 2137832-02-9](/img/structure/B2369728.png)
6'H-Spiro[azetidine-3,5'-imidazo[1,2-a]pyrimidin]-7'(8'H)-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’H-Spiro[azetidine-3,5’-imidazo[1,2-a]pyrimidin]-7’(8’H)-one dihydrochloride is a spirocyclic compound characterized by its unique structure, where an azetidine ring is fused with an imidazo[1,2-a]pyrimidine ring system
Mechanism of Action
Target of Action
Similar compounds, such as imidazo[1,2-a]pyridine analogues, have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
It’s worth noting that similar compounds, like imidazo[1,2-a]pyridine analogues, have shown improved potency against both extracellular and intracellular mtb .
Biochemical Pathways
Compounds with similar structures have been found to exhibit significant activity against various strains of tuberculosis, suggesting they may interact with biochemical pathways related to this disease .
Pharmacokinetics
Similar compounds have shown good microsomal stability .
Result of Action
Similar compounds have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’H-Spiro[azetidine-3,5’-imidazo[1,2-a]pyrimidin]-7’(8’H)-one dihydrochloride typically involves multistep reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of N-cyanomethyl isoquinolinium chloride with 2-arylidene-1,3-indandiones and (E)-N-hydroxybenzimidoyl chlorides can lead to the formation of spirocyclic compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6’H-Spiro[azetidine-3,5’-imidazo[1,2-a]pyrimidin]-7’(8’H)-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
6’H-Spiro[azetidine-3,5’-imidazo[1,2-a]pyrimidin]-7’(8’H)-one dihydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Industry: It may be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Spiro-azetidin-2-one: Known for its use in antibiotics like penicillin.
Imidazo[1,2-a]pyrimidine: Widely studied for its medicinal properties.
Uniqueness
6’H-Spiro[azetidine-3,5’-imidazo[1,2-a]pyrimidin]-7’(8’H)-one dihydrochloride is unique due to its spirocyclic structure, which imparts rigidity and specific biological activity. This makes it a valuable compound for developing new therapeutic agents .
Properties
IUPAC Name |
spiro[6,8-dihydroimidazo[1,2-a]pyrimidine-5,3'-azetidine]-7-one;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O.2ClH/c13-6-3-8(4-9-5-8)12-2-1-10-7(12)11-6;;/h1-2,9H,3-5H2,(H,10,11,13);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCXFNPJOCENPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=NC=CN2C13CNC3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2369645.png)

![3-Ethoxy-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2369647.png)
![2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxypropyl)acetamide](/img/structure/B2369648.png)

![(Z)-methyl 2-(2-((3,5-dimethoxybenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2369651.png)
![tert-Butyl N-(3-{[(tert-butoxy)carbonyl]amino}-5-tert-butylphenyl)carbamate](/img/structure/B2369652.png)

![2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2369656.png)



![N-ethyl-N-(2-hydroxyethyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2369665.png)
![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2369666.png)
